tert-Butyl (4-bromo-5-chlorothiazol-2-yl)carbamate

Acylation Efficiency Boc Protection Strategy Thiazolide Synthesis

Direct acylation of free 2-aminothiazoles often yields 17-19% mixtures with bis-acylated byproducts due to tautomeric over-reactivity. This Boc-protected, dihalogenated thiazole solves two key medicinal chemistry challenges: - The Boc group tames nucleophilic amine, raising isolated yields to ~70% for N-acylated thiazolides - Orthogonal 4-Br (Suzuki-first) and 5-Cl (Buchwald-second) reactivity enables sequential diversification from a single intermediate Procure the stable Boc form to avoid decomposition issues of free 2-amino-4-halothiazoles.

Molecular Formula C8H10BrClN2O2S
Molecular Weight 313.60 g/mol
CAS No. 1064678-19-8
Cat. No. B12272738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-bromo-5-chlorothiazol-2-yl)carbamate
CAS1064678-19-8
Molecular FormulaC8H10BrClN2O2S
Molecular Weight313.60 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC(=C(S1)Cl)Br
InChIInChI=1S/C8H10BrClN2O2S/c1-8(2,3)14-7(13)12-6-11-4(9)5(10)15-6/h1-3H3,(H,11,12,13)
InChIKeyYABOZROIIUSHAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Identity for Sourcing Teams


tert-Butyl (4-bromo-5-chlorothiazol-2-yl)carbamate (CAS 1064678-19-8) is a Boc-protected, dihalogenated 2-aminothiazole building block (molecular formula C8H10BrClN2O2S, MW 313.60 g/mol) . It belongs to the privileged 2-aminothiazole scaffold, which underpins numerous antibiotics, kinase inhibitors, and antiviral agents, and the Boc group provides a cleavable protecting handle for amine liberation under mild acidic conditions [1].

Boc-protected 2-aminothiazole Cleavable amine protection, mild deprotection compatible with downstream chemistry
4-Br,5-Cl dihalogen scaffold Orthogonal handles enable sequential, site-selective cross-coupling strategies
Privileged thiazole core Scaffold for kinase inhibitor, antiviral, and antibiotic research programs

Why Generic Substitution Fails


Generic substitution of 2-aminothiazole building blocks is common but often leads to synthetic failure. Unprotected 2-amino-4-chloro- or 2-amino-4-bromothiazoles exhibit poor stability and complex acylation profiles, yielding low-purity mixtures and bis-acylated byproducts [1]. The Boc group on 1064678-19-8 is not merely a protecting group; it tames the nucleophilic amine and prevents the tautomeric over-reactivity that plagues free amine analogs, a critical advantage confirmed by recent comparative synthetic studies [1]. Furthermore, the precise 4-bromo-5-chloro regiochemistry is non-interchangeable with other dihalogen regioisomers, as the reactivity of the two halogen handles is orthogonal, enabling sequential, site-selective cross-couplings that mono-halogenated or regioisomeric building blocks cannot provide [2].

Boc-protected amine

Tamed nucleophilicity; reported high acylation yields without bis-acylation byproducts

Unprotected free amine analog

May lead to low-purity mixtures, complex acylation profiles, and poor storage stability

4-Br,5-Cl dihalogen regioisomer Orthogonal C–Br/C–Cl reactivity for sequential SAR exploration from a single intermediate
Mono-halo or other regioisomer Single diversification site or non-orthogonal halogens limit sequential functionalization

Verifiable Differentiation vs. Closest Analogs


Boc Protection Enhances Acylation Yield

Direct acylation of unprotected 2-amino-4-chlorothiazole (compound 8) with O-acetylsalicyloyl chloride gave the desired thiazolide 12 in only 19% isolated yield, contaminated with a bis-acylated byproduct (13). In contrast, acylation of the corresponding N-Boc-protected intermediate (21) with the same acyl chloride, followed by mild TFA deprotection, afforded the identical thiazolide 12 in 70% yield over two steps, with no bis-acylation side products reported [1]. The target compound, 1064678-19-8, is a member of this superior Boc-protected intermediate family and offers this same yield-enhancing protection strategy.

Acylation yield
Head-to-head
~70% vs 19% isolated yield
Reported yield improvement with Boc protection strategy
Bis-acylation eliminated; two-step acylation/deprotection
Acylation Efficiency Boc Protection Strategy Thiazolide Synthesis

Orthogonal Cross-Coupling Handles

tert-Butyl (4-bromo-5-chlorothiazol-2-yl)carbamate carries a bromine at the 4-position and a chlorine at the 5-position of the thiazole ring. The C–Br bond at C-4 is more reactive toward oxidative addition with Pd(0) catalysts compared to the C–Cl bond at C-5, enabling sequential, chemoselective cross-coupling reactions (e.g., Suzuki–Miyaura at C-4 first, followed by Buchwald–Hartwig or a second Suzuki at C-5) without interference [1]. Mono-halogenated analogs such as tert-butyl (4-bromothiazol-2-yl)carbamate (CAS 944804-88-0) or tert-butyl (5-chlorothiazol-2-yl)carbamate (CAS 1379357-23-9) provide only a single diversification point, prohibiting the construction of differentially bis-arylated or bis-functionalized thiazole scaffolds from a single intermediate.

Diversification sites
Class-level
2 sites (Br, Cl) vs 1 site
Enables sequential cross-coupling SAR strategy
C–Br oxidative addition generally faster than C–Cl
Sequential Cross-Coupling Chemoselectivity Regiochemical Differentiation

Validated Antiviral Thiazolide Intermediate

The 5-chloro substituent on the thiazole ring is structurally embedded in broad-spectrum antiviral thiazolides. For example, the 5-chloro analogue of nitazoxanide (analogue 1b) was identified as a broad-spectrum antiviral agent active against both RNA and DNA viruses [1]. The Stachulski group's 2024 methodology paper used the Boc-protected 4-halo-thiazole intermediates to synthesize a range of thiazolides in high yield and purity, explicitly validating the Boc-protected dihalogen scaffold as an enabling platform for this therapeutically relevant chemotype [2]. While mono-Br or mono-Cl Boc intermediates enable 4-substituted thiazolides, the 4-Br,5-Cl combination uniquely installs both the 5-chloro antiviral pharmacophore and a 4-position functionalization handle within the same intermediate.

Antiviral pharmacophore
Supporting evidence
5-Cl present + 4-Br handle
Supports thiazolide antiviral SAR studies
Context: nitazoxanide analogue series
Antiviral Agents Thiazolide Chemistry Drug Discovery Intermediate

Application Scenarios Grounded in Evidence


High-Yield Acylaminothiazole Library Synthesis

Medicinal chemistry teams synthesizing focused libraries of N-acylated thiazolides for antiviral or kinase inhibitor screening can replace low-yielding, byproduct-prone direct acylation of free 2-aminothiazoles (17–19% yield) with the Boc-protected approach using 1064678-19-8. The Boc strategy raises isolated yields to approximately 70% and eliminates bis-acylation side products, directly reducing the number of building block equivalents consumed per library member [1].

Sequential C-4 then C-5 Diversification

Discovery groups pursuing SAR around the thiazole core with a goal of rapid analog generation can exploit the reactivity differential between the C‒Br (C-4) and C‒Cl (C-5) bonds. Pd-catalyzed Suzuki–Miyaura coupling at the 4-position can be executed first, leaving the 5-chloro substituent intact for a subsequent Buchwald–Hartwig amination or second Suzuki coupling, generating differentially bis-arylated thiazole scaffolds from a single intermediate without requiring protecting group manipulations at the halogen sites [1].

Antiviral Discovery with 5-Chloro Pharmacophore

Research programs developing next-generation thiazolide antivirals can procure 1064678-19-8 as a strategic intermediate that already embeds the 5-chloro substituent critical for broad-spectrum antiviral activity, as demonstrated in the nitazoxanide analogue series (e.g., analogue 1b) [1], while the 4-bromo position remains available for structural diversification to modulate potency, selectivity, and pharmacokinetic properties.

On-Demand Boc Deprotection

Where the free amine is required for downstream chemistry, the Boc group of 1064678-19-8 is quantitatively cleaved using standard TFA/CH2Cl2 conditions, generating the free 2-amino-4-bromo-5-chlorothiazole in situ. This avoids storage instability issues reported for free 2-amino-4-halothiazoles, which decompose on standing [2], making the stable Boc-protected form the preferred procurement format for laboratories that do not require the free amine immediately.

Application
Selection Property
Validation Focus
Acylaminothiazole library synthesis
Boc protection strategy
Acylation yield and purity
Sequential thiazole SAR
Orthogonal Br/Cl reactivity
Chemoselective cross-coupling validation
Antiviral thiazolide research
5-Cl pharmacophore handle
Antiviral scaffold context review
On-demand amine liberation
Cleavable Boc group
Deprotection efficiency and storage stability
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